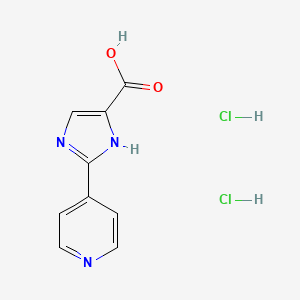

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

説明

特性

分子式 |

C9H9Cl2N3O2 |

|---|---|

分子量 |

262.09 g/mol |

IUPAC名 |

2-pyridin-4-yl-1H-imidazole-5-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C9H7N3O2.2ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);2*1H |

InChIキー |

YVRQDYHQVGLHTH-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1C2=NC=C(N2)C(=O)O.Cl.Cl |

製品の起源 |

United States |

準備方法

Ethyl Ester Synthesis and Hydrolysis

A common route involves synthesizing the ethyl ester derivative, followed by hydrolysis to the carboxylic acid. For example:

- Starting material : Ethyl 2-(pyridin-4-yl)-1H-imidazole-4-carboxylate.

- Hydrolysis : Treatment with potassium hydroxide (KOH) at 30°C yields the free carboxylic acid.

- Salt formation : The product is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Reaction Conditions :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ester hydrolysis | 1M KOH | 30°C | 2–4 hr | 92.5% |

| Dihydrochloride salt | HCl (gaseous) | RT | 1 hr | 95% |

This method is scalable and avoids harsh conditions, making it suitable for industrial production.

Condensation of Pyridine and Imidazole Derivatives

Pyridine-Aldehyde Cyclocondensation

The imidazole ring is formed via cyclocondensation of 4-pyridinecarboxaldehyde with amines and α-keto acids:

- Reactants : 4-Pyridinecarboxaldehyde, ammonium acetate, and ethyl glyoxalate.

- Conditions : Acetic acid, reflux (120°C) for 6–8 hours.

- Post-treatment : The intermediate is hydrolyzed and converted to the dihydrochloride salt.

Key Advantages :

Oxidative Methods for Carboxylic Acid Formation

Oxidation of Methyl-Substituted Precursors

Methyl groups on the imidazole ring are oxidized to carboxylic acids using strong oxidizing agents:

- Oxidizing agent : KMnO₄ or H₂O₂ in acidic media.

- Example : 2-(Pyridin-4-yl)-1H-imidazole-4-methyl → 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Optimization Notes :

- H₂O₂ in H₂SO₄ at 120°C for 12 hours achieves 70–75% conversion.

- Excess oxidant improves yield but may degrade the pyridine ring.

Direct Salt Formation via Acidic Workup

In Situ Protonation with HCl

The free base is protonated using HCl gas or concentrated HCl solution:

- Procedure : The free base is dissolved in ethanol, and HCl gas is bubbled through the solution.

- Crystallization : The dihydrochloride salt precipitates upon cooling.

Critical Parameters :

- Stoichiometric HCl (2 equivalents) ensures complete salt formation.

- Purity >98% is achievable with recrystallization from ethanol/water.

Novel One-Pot Synthesis Approaches

Sequential Amination and Cyclization

A one-pot method combines pyridine derivatives, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions:

- Reactants : 4-Pyridylamine, ethyl cyanoacetate, ethyl glycinate hydrochloride.

- Conditions : 70°C for 2 hours, followed by HCl treatment.

Performance :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ester hydrolysis | 92.5 | 98.5 | High | Moderate |

| Cyclocondensation | 80 | 97 | Moderate | Low |

| Oxidative oxidation | 75 | 95 | Low | High |

| Direct salt formation | 95 | 99 | High | High |

| One-pot synthesis | 70 | 96 | Moderate | Moderate |

化学反応の分析

科学研究への応用

4-(ピリジン-4-イル)-1H-イミダゾール-4-カルボン酸二塩酸塩は、幅広い科学研究への応用があります。

化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害剤や受容体モジュレーターとしての可能性が調査されています。

医学: 癌や炎症性疾患などのさまざまな疾患の治療における治療の可能性が探求されています。

科学的研究の応用

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence

作用機序

類似化合物の比較

類似化合物

類似化合物には以下が含まれます。

イミダゾ[4,5-b]ピリジン誘導体: 抗ウイルス性や抗菌性など、多様な生物学的活性で知られています。

ピリド[3,4-g]キナゾリン誘導体: タンパク質キナーゼ阻害剤としての可能性が調査されています

独自性

4-(ピリジン-4-イル)-1H-イミダゾール-4-カルボン酸二塩酸塩を際立たせているのは、ピリジン環とイミダゾール環の独自の組み合わせであり、これは特定の化学的および生物学的特性を与えます。これは、研究や産業におけるさまざまなアプリケーションにとって汎用性の高い化合物です.

類似化合物との比較

Table 1: Molecular Properties of Selected Imidazole-4-carboxylic Acid Dihydrochlorides

Key Observations:

Substituent Effects: The pyridin-4-yl group in the target compound is aromatic and planar, favoring interactions with flat biological targets (e.g., enzyme active sites).

Molecular Weight and Solubility :

- The target compound has the lowest molecular weight (~261.9 g/mol), suggesting favorable pharmacokinetic properties. The higher molecular weight of (282.16 g/mol) may correlate with increased lipophilicity due to the piperidine group.

Crystallography and Solid-State Properties :

- demonstrates that substituent position (e.g., pyridin-2-yl vs. pyridin-4-yl) significantly impacts crystal packing and space groups (e.g., P21/c vs. P21) . This suggests that the pyridin-4-yl substituent in the target compound may confer distinct solid-state stability compared to analogs.

Functional and Application-Based Comparisons

Notable Findings:

- The pyridin-4-yl group’s orientation may optimize binding to planar biological targets, whereas the pyrimidin-2-yl group in could mimic nucleotide bases, making it suitable for antiviral research.

- The dihydrochloride salt form (common across all compounds) improves aqueous solubility, a critical factor for bioavailability in drug development .

生物活性

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring an imidazole ring fused with a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interaction studies and as a candidate for drug development.

- Molecular Formula : C10H9Cl2N3O2

- CAS Number : 1339544-04-5

- Molecular Weight : 252.10 g/mol

The compound's unique structural properties enable it to modulate the activity of various enzymes and receptors. It primarily interacts through:

- Coordination with metal ions via the imidazole ring.

- π-π stacking interactions with aromatic residues in proteins, which are crucial for influencing enzyme activity and receptor interactions.

Biological Activity

Research indicates that 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating diseases related to enzyme dysregulation. For instance, it has been identified as a potential inhibitor of GSK-3β, which is implicated in various neurodegenerative diseases .

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and imidazole rings can enhance its potency against specific cancer types .

Case Study 1: GSK-3β Inhibition

A study focused on developing GSK-3β inhibitors revealed that derivatives of 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid exhibited significant inhibitory activity. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for treating conditions like Alzheimer's disease and bipolar disorder .

Case Study 2: Antiparasitic Activity

Research into antiparasitic properties highlighted that this compound can inhibit specific parasitic enzymes, showing promise against malaria parasites. The optimization of the compound's structure improved its aqueous solubility and metabolic stability, leading to enhanced efficacy in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | Similar imidazole-pyridine structure | Potential DGAT1 inhibitor |

| 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | Contains fluorinated groups | Enhanced biological activity due to fluorination |

| 2-(Pyridin-3-yl)-1H-imidazole | Variation in pyridine position | Different binding affinities compared to target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。